molecular formula C7H11N3S B8405191 2-Methylsulphenyl-4-methylamino-5-methyl-pyrimidine

2-Methylsulphenyl-4-methylamino-5-methyl-pyrimidine

Cat. No. B8405191
M. Wt: 169.25 g/mol
InChI Key: OQVMWPPFTCOZQS-UHFFFAOYSA-N
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Patent
US07166599B2

Procedure details

Prepared from 2-methylsulphenyl-4-chloro-5-methyl-pyrimidine by reacting with methylamine in ethanol at 100° C., melting point: 134° C., Rf value: 0.35 (silica gel; methylene chloride/methanol=40:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[C:6]([CH3:10])=[CH:5][N:4]=1.[CH3:11][NH2:12].C(Cl)Cl.CO>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:12][CH3:11])[C:6]([CH3:10])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CSC1=NC=C(C(=N1)NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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